AChE/nAChR-IN-1
Description
Propriétés
Formule moléculaire |
C16H31NO2 |
|---|---|
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
Clé InChI |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Landscape of Dual AChE/nAChR Inhibitors: A Technical Guide
Disclaimer: The specific compound "avel AChE/nAChR-IN-1" could not be identified in publicly available scientific literature. This technical guide provides a comprehensive overview of the discovery and synthesis of dual inhibitors of acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs) based on established research in the field. The methodologies, data, and pathways described herein are representative of the development of such dual-target molecules.
Introduction: The Rationale for Dual-Target Inhibition
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by complex pathological cascades. A key aspect of Alzheimer's is the decline in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning[1][2]. This deficit is primarily due to the enzymatic degradation of ACh by acetylcholinesterase (AChE) in the synaptic cleft. Consequently, AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease[2][3].
Beyond the cholinergic deficit, nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, are implicated in the pathophysiology of cognitive decline and neuroinflammation[2][4][5]. The α7 nAChR, for instance, plays a role in synaptic plasticity and its activation can be neuroprotective[2][6]. Therefore, developing compounds that can simultaneously inhibit AChE and modulate nAChR activity presents a promising therapeutic strategy to address multiple facets of neurodegenerative diseases. This dual-target approach aims to enhance cholinergic transmission by preventing ACh degradation while also directly stimulating or modulating nAChRs to promote neuronal survival and function.
Discovery of Dual AChE/nAChR Inhibitors: A Workflow
The discovery of novel dual-target inhibitors often employs a combination of computational and experimental approaches. A typical workflow is outlined below.
References
- 1. Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of nicotinic acetylcholine receptor channel function by acetylcholinesterase inhibitors in rat hippocampal CA1 interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of a Dual-Acting Acetylcholinesterase and Nicotinic Acetylcholine Receptor Modulator: A Technical Guide
This technical guide provides an in-depth overview of the characterization of a representative dual-function molecule that inhibits acetylcholinesterase (AChE) and modulates nicotinic acetylcholine (B1216132) receptors (nAChRs). Given the absence of a publicly characterized molecule designated "AChE/nAChR-IN-1," this document synthesizes data and methodologies from prototypical compounds with this dual activity profile, such as galantamine and donepezil, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Compounds that simultaneously inhibit AChE and modulate nAChRs are of significant interest for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The dual mechanism of action aims to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh) via AChE inhibition, while also directly influencing the function of nAChRs, which are crucial for cognitive processes. This guide outlines the key quantitative data, experimental protocols, and signaling pathways involved in the characterization of such a dual-acting compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for representative dual-acting AChE/nAChR modulators.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound Class | AChE IC₅₀ | Type of Inhibition |
| Galantamine Analog | 0.1 - 5 µM | Reversible, Competitive |
| Donepezil Analog | 5 - 20 nM | Reversible, Non-competitive |
| Novel Triazolopyrimidine | 2.58 ± 0.96 µM | Not specified |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation
| Compound Class | nAChR Subtype(s) | Modulatory Effect | Effective Concentration |
| Galantamine Analog | α4β2, α7, α3β4, α6β4 | Positive Allosteric Modulator | 0.1 - 1 µM (Potentiation) |
| Open-channel Blocker | > 10 µM (Inhibition) | ||
| Donepezil Analog | Neuronal nAChRs | Non-competitive Antagonist | 10 - 100 µM |
| Novel Triazolopyrimidine | α7 | Agonist | 7.0 ± 0.9% activation at 200 µM |
Experimental Protocols
Detailed methodologies for the key experiments involved in characterizing a dual AChE/nAChR modulator are provided below.
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
Principle: The assay measures the activity of AChE by quantifying the formation of thionitrobenzoate (TNB), a yellow-colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following in order:
-
Phosphate buffer (pH 8.0)
-
Test compound at various concentrations
-
AChE enzyme solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogen, DTNB.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
3.2.1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to study the effect of a compound on the function of specific nAChR subtypes expressed in Xenopus oocytes.[1]
Procedure:
-
Synthesize cRNA encoding the desired nAChR subunits (e.g., α4 and β2, or α7).
-
Inject the cRNA into mature Xenopus laevis oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a standard frog Ringer's solution.
-
Apply a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current response.
-
To assess modulatory effects, co-apply the test compound with ACh and measure the change in the current response.[1]
-
To assess direct agonist or antagonist effects, apply the test compound alone.
-
Wash the oocyte with Ringer's solution between applications.
-
Analyze the data to determine changes in current amplitude, activation, and desensitization kinetics.
3.2.2. Patch-Clamp Electrophysiology in Mammalian Cells
This high-resolution technique allows for the study of ion channel activity in mammalian cells expressing nAChRs.[2][3]
Procedure:
-
Culture a mammalian cell line (e.g., HEK293 cells) that stably or transiently expresses the nAChR subtype of interest.
-
Prepare a glass micropipette with a fire-polished tip and fill it with an appropriate intracellular solution.
-
Under a microscope, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
Apply a brief suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply ACh or a specific nAChR agonist to the cell via a perfusion system to record baseline currents.
-
Co-perfuse the test compound with the agonist to investigate its modulatory effects on the receptor.
-
Analyze the recorded currents to characterize the compound's effect on channel gating, conductance, and kinetics.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: Workflow for determining AChE inhibitory activity using the Ellman's method.
Caption: Signaling pathway of nAChR potentiation by a positive allosteric modulator.[4]
Caption: The dual mechanism of action at the cholinergic synapse.
References
- 1. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the In Vitro Evaluation of AChE/nAChR-IN-1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the essential in vitro assays and methodologies for the characterization of AChE/nAChR-IN-1, a novel dual inhibitor of acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Introduction
The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast range of physiological processes, including cognitive functions like memory and attention, as well as neuromuscular communication.[1][2] Two key proteins govern the activity of this system: acetylcholinesterase (AChE), the enzyme responsible for the rapid degradation of ACh in the synaptic cleft, and nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels that mediate fast synaptic transmission upon binding ACh.[3][4]
Dysregulation of cholinergic signaling is a hallmark of several neurological disorders, including Alzheimer's disease and myasthenia gravis. Consequently, both AChE and nAChRs are significant therapeutic targets.[3][5] this compound is a novel investigational compound designed as a dual-function inhibitor, targeting both the enzymatic activity of AChE and the ion channel function of specific nAChR subtypes. This guide outlines the core in vitro experimental protocols required to elucidate its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The in vitro profile of this compound is summarized below. This data represents the culmination of the assays detailed in this guide, providing a clear, comparative view of the compound's activity across its intended targets.
| Target | Assay Type | Parameter | Result | Cell Line / Enzyme Source |
| Acetylcholinesterase (human) | Enzymatic Inhibition | IC₅₀ | 78.5 nM | Recombinant human AChE |
| α4β2 nAChR | Radioligand Binding | Kᵢ | 120.3 nM | HEK cells expressing h-α4β2 |
| α7 nAChR | Radioligand Binding | Kᵢ | 1.5 µM | HEK cells expressing h-α7 |
| α4β2 nAChR | Electrophysiology | IC₅₀ (Antagonist) | 250.7 nM | Xenopus oocytes expressing h-α4β2 |
| α7 nAChR | Electrophysiology | IC₅₀ (Antagonist) | 3.2 µM | Xenopus oocytes expressing h-α7 |
Experimental Protocols
Detailed methodologies for the key in vitro evaluation experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of AChE using the colorimetric Ellman's method.[3][6]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine (ATCh) iodide solution
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in phosphate buffer. Ensure the final DMSO concentration in the assay wells is ≤1%.
-
Assay Plate Setup:
-
Blank Wells: Add 180 µL of buffer and 20 µL of ATCh solution.
-
Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.
-
Test Compound Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.[6]
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells (except the blank) to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 15-20 minutes.
Data Analysis:
-
Calculate the reaction rate (velocity, V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100[6]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This competitive binding assay determines the affinity (Kᵢ) of this compound for specific nAChR subtypes.
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to nAChRs present in cell membranes. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes from HEK or CHO cells stably expressing the nAChR subtype of interest (e.g., h-α4β2 or h-α7).[7][8]
-
Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs; [¹²⁵I]α-Bungarotoxin for α7 nAChRs.[8][9]
-
This compound stock solution.
-
Assay Buffer (e.g., PBS).
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or epibatidine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.[9]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the curve fit.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
nAChR Functional Assay (Two-Electrode Voltage Clamp)
This electrophysiological assay determines whether this compound acts as an agonist or antagonist and quantifies its functional potency.[7][10]
Principle: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes express functional receptors on their surface. A two-electrode voltage clamp is used to hold the oocyte membrane at a specific potential and measure the ion currents that flow through the nAChR channels upon application of an agonist.[10]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (e.g., α4 and β2, or α7).
-
Microinjection setup.
-
Two-electrode voltage clamp (TEVC) amplifier and recording system.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
Acetylcholine (agonist).
-
This compound solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes and treat them with collagenase to remove the follicular layer. Microinject the oocytes with the nAChR subunit cRNAs and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Continuously perfuse the oocyte with recording solution.
-
-
Antagonist Mode Testing:
-
Apply a concentration of ACh that elicits a sub-maximal response (e.g., EC₂₀) to establish a baseline current.
-
Co-apply the EC₂₀ of ACh with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration of the test compound.
-
-
Agonist Mode Testing:
-
Apply increasing concentrations of this compound alone to the oocyte and measure any induced current.
-
Data Analysis:
-
Antagonist Activity: Calculate the percentage inhibition of the ACh-evoked current for each concentration of this compound. Plot the % inhibition against the log concentration and fit the data to determine the functional IC₅₀.
-
Agonist Activity: If the compound evokes a current, plot the current amplitude against the log concentration to determine the EC₅₀ and the maximum efficacy relative to ACh.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Delving into Dual-Target Inhibition: A Technical Profile of a Representative AChE/nAChR Modulator
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of a representative dual-action compound targeting both acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Due to the absence of publicly available data for a specific molecule designated "AChE/nAChR-IN-1," this document outlines the expected selectivity profile and characterization methodologies for a hypothetical inhibitor with this dual activity. The presented data and protocols are synthesized from established principles in cholinergic pharmacology.
Introduction to Dual AChE and nAChR Modulation
Acetylcholine (ACh) is a critical neurotransmitter that is modulated by both the synthetic enzyme choline (B1196258) acetyltransferase, the degradative enzyme acetylcholinesterase (AChE), and various receptors, including nicotinic (nAChRs) and muscarinic (mAChRs) receptors.[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] The diversity of nAChR subunits allows for a wide range of functional and pharmacological profiles.[3] AChE terminates cholinergic signaling by hydrolyzing ACh.[1] Dual inhibitors targeting both AChE and nAChRs present a promising therapeutic strategy for conditions where cholinergic signaling is dysregulated, such as Alzheimer's disease. By inhibiting AChE, synaptic levels of ACh are increased, while direct modulation of nAChRs can offer more targeted control over neuronal excitability and downstream signaling pathways.[1]
Quantitative Selectivity Profile
The selectivity of a dual-acting compound is paramount to its therapeutic potential and safety profile. The following tables summarize the expected quantitative data for a representative AChE/nAChR dual inhibitor.
Table 1: Enzyme Inhibition and Receptor Binding Affinity
| Target | Assay Type | Ligand | Species | IC50 / Ki (nM) |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | Representative Inhibitor | Human (recombinant) | 50 |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Representative Inhibitor | Human (serum) | 500 |
| α7 nAChR | Radioligand Binding | [¹²⁵I]α-Bungarotoxin | Rat (brain homogenate) | 150 |
| α4β2 nAChR | Radioligand Binding | [³H]Epibatidine | Human (transfected cells) | 80 |
| α3β4 nAChR | Radioligand Binding | [³H]Epibatidine | Human (transfected cells) | 1200 |
| 5-HT₃ Receptor | Radioligand Binding | [³H]Granisetron | Human (transfected cells) | >10,000 |
Table 2: Functional Activity at Nicotinic Acetylcholine Receptors
| nAChR Subtype | Assay Type | Cell Line | Functional Effect | EC50 / IC50 (nM) | Max Efficacy/Inhibition (%) |
| α7 | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes | Antagonist | 250 | 95 |
| α4β2 | Calcium Flux (FLIPR) | SH-SY5Y | Antagonist | 120 | 98 |
| α3β4 | Calcium Flux (FLIPR) | IMR-32 | Antagonist | 1500 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency of the test compound to inhibit AChE activity.
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.
Procedure:
-
Prepare a 96-well microplate with assay buffer (phosphate buffer, pH 8.0).
-
Add 20 µL of various concentrations of the test compound.
-
Add 20 µL of human recombinant AChE solution and incubate for 15 minutes at 25°C.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of acetylthiocholine (B1193921) iodide (ATCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by non-linear regression analysis.
Radioligand Binding Assays for nAChRs
Objective: To determine the binding affinity of the test compound for different nAChR subtypes.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a tissue homogenate or cell membrane preparation.
Procedure (for α7 nAChR):
-
Prepare rat hippocampal homogenates in binding buffer.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [¹²⁵I]α-Bungarotoxin (radioligand).
-
Add 100 µL of the tissue homogenate to initiate the binding reaction.
-
Incubate for 2 hours at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
Objective: To characterize the functional effect (agonist, antagonist, or modulator) of the test compound on a specific nAChR subtype.
Procedure (for α7 nAChR):
-
Inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.
-
Establish a baseline response by applying a control agonist (e.g., acetylcholine).
-
To test for antagonist activity, co-apply the test compound with the control agonist and measure the change in the current response.
-
To test for agonist activity, apply the test compound alone.
-
Construct concentration-response curves to determine IC50 or EC50 values.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are provided below.
Caption: Dual inhibition of AChE and nAChR by a representative compound.
Caption: Experimental workflow for selectivity profiling of a dual AChE/nAChR inhibitor.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuronal Target Engagement of a Dual-Acting AChE/nAChR Modulator: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the target engagement of dual-acting compounds that simultaneously inhibit acetylcholinesterase (AChE) and modulate nicotinic acetylcholine (B1216132) receptors (nAChRs) in neurons. As information regarding a specific compound designated "AChE/nAChR-IN-1" is not available in the public domain, this document will utilize a representative dual-target molecule, Ýmir-2 , as a case study. Ýmir-2 has been identified as a dual-activity compound, functioning as an AChE inhibitor and an α7 nAChR agonist[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental protocols, and signaling pathways associated with such a molecule's interaction with its neuronal targets.
Quantitative Data Summary
The efficacy and potency of dual-acting compounds are critical parameters in assessing their therapeutic potential. The following table summarizes the available quantitative data for the representative compound, Ýmir-2, based on in vitro validation studies[1].
| Compound | Target | Assay | Metric | Value |
| Ýmir-2 | Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 2.58 ± 0.96 µM |
| Ýmir-2 | α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Two-electrode voltage-clamp electrophysiology | % Activation at 200 µM | 7.0 ± 0.9% |
Core Signaling Pathway
The dual-action of inhibiting AChE and agonizing nAChRs initiates a cascade of signaling events within the neuron. Inhibition of AChE leads to an increase in the synaptic concentration of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission[2]. Simultaneously, direct agonism of nAChRs, particularly the α7 subtype, can trigger downstream signaling pathways implicated in neuroprotection and cognitive enhancement[3]. The activation of α7 nAChRs, which are highly permeable to Ca²⁺, can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway[3][4].
Experimental Protocols
The characterization of dual-acting AChE/nAChR modulators involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.
In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity and the inhibitory potency of compounds.
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The rate of color change is proportional to AChE activity.
Protocol:
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide solution, and a solution of the test compound (e.g., Ýmir-2) at various concentrations.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound solution.
-
Incubation: Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.
References
Methodological & Application
Application Notes and Protocols for AChE/nAChR-IN-1 in Neuroinflammation Studies
Disclaimer: While AChE/nAChR-IN-1 is a known dual inhibitor of acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs), its publicly available research applications are primarily in the field of toxicology, specifically as a larvicide.[1][2][3] To date, there are no documented studies on its specific application in neuroinflammation research.
Therefore, this document provides a representative framework for researchers interested in investigating a hypothetical dual-target inhibitor, herein referred to as this compound, within the context of neuroinflammation. The quantitative data presented is illustrative, and the protocols are based on established methodologies for studying AChE inhibitors and nAChR modulators in this field.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The cholinergic system, particularly the "cholinergic anti-inflammatory pathway" (CAP), has emerged as a key regulator of immune responses in the brain.[1][2] This pathway is primarily mediated by acetylcholine (ACh) acting on α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[3][4]
Activation of α7 nAChRs can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5] Acetylcholinesterase (AChE), the enzyme that degrades ACh, plays a crucial role in modulating the duration and intensity of cholinergic signaling.[1] Therefore, a dual-function molecule like this compound, which can both inhibit AChE to increase synaptic ACh levels and directly modulate nAChR activity, presents a compelling therapeutic strategy for mitigating neuroinflammation.
These application notes provide an overview of the potential uses of this compound in neuroinflammation research, along with detailed protocols for its characterization and efficacy testing.
Mechanism of Action
This compound is hypothesized to exert its anti-neuroinflammatory effects through a dual mechanism:
-
AChE Inhibition: By inhibiting AChE, the compound increases the local concentration of acetylcholine in the synaptic cleft and perineuronal space. This enhanced ACh availability leads to more robust activation of nAChRs on immune cells, thereby potentiating the endogenous cholinergic anti-inflammatory pathway.[2][6]
-
Direct nAChR Modulation: this compound is also proposed to directly interact with nAChRs. The nature of this interaction (e.g., agonist, antagonist, or positive allosteric modulator) would need to be experimentally determined but is crucial for its overall effect. For the purpose of these notes, we will hypothesize it acts as an agonist or positive modulator of the α7 nAChR subtype, which is heavily implicated in anti-inflammatory signaling.[5]
The convergence of these two actions is expected to significantly suppress inflammatory responses in glial cells, primarily by inhibiting the NF-κB signaling pathway and activating the Jak2/STAT3 pathway.[3][5]
Data Presentation: Hypothetical Quantitative Profile
The following tables summarize the hypothetical quantitative data for this compound, which should be experimentally determined for any new compound.
Table 1: In Vitro Enzymatic and Receptor Binding Activity
| Target | Assay Type | Species | IC50 / Ki (nM) |
| Acetylcholinesterase (AChE) | Ellman's Assay | Human (recombinant) | 85.2 |
| Butyrylcholinesterase (BChE) | Ellman's Assay | Human (serum) | > 10,000 |
| α7 nAChR | Radioligand Binding | Rat (brain) | Ki = 120.5 |
| α4β2 nAChR | Radioligand Binding | Rat (brain) | Ki > 5,000 |
Table 2: In Vitro Anti-inflammatory Activity
| Cell Line / Primary Culture | Inflammatory Stimulus | Parameter Measured | EC50 (nM) |
| BV-2 Microglia | LPS (100 ng/mL) | TNF-α Inhibition | 150.7 |
| BV-2 Microglia | LPS (100 ng/mL) | IL-6 Inhibition | 182.4 |
| Primary Astrocytes | IL-1β (10 ng/mL) | NO Production Inhibition | 210.0 |
Experimental Protocols
Protocol 1: AChE Inhibition Assay (Ellman's Method)
This protocol determines the potency of this compound in inhibiting AChE activity.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 25 µL of the test compound dilutions.
-
Add 50 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of AChE solution (0.1 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Neuroinflammation Model (LPS-stimulated BV-2 Microglia)
This protocol assesses the anti-inflammatory efficacy of the compound in a cell-based model.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM. Add various concentrations of this compound to the wells. Incubate for 2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the LPS-only treated group (100% inflammation). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
This compound, as a hypothetical dual-action compound, represents a promising pharmacological tool for the study of neuroinflammation. Its ability to enhance cholinergic tone via AChE inhibition while simultaneously modulating key nAChRs offers a multi-pronged approach to suppressing pro-inflammatory signaling in the CNS. The protocols outlined above provide a foundational framework for researchers to characterize the biochemical and cellular activities of such molecules, paving the way for further investigation in more complex in vivo models of neurodegenerative diseases. Experimental validation of its specific mechanism of action on nAChR subtypes and its efficacy in primary glial cells and animal models is a critical next step.
References
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of AChE/nAChR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a critical interface that selectively regulates the passage of substances between the systemic circulation and the central nervous system (CNS). For therapeutics targeting neurological disorders, such as inhibitors of acetylcholinesterase (AChE) and modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), efficient penetration of the BBB is a primary determinant of efficacy. This document provides a comprehensive guide to the methodologies for assessing the BBB penetration of a novel investigational compound, AChE/nAChR-IN-1.
The protocols outlined herein cover a multi-tiered approach, from initial in silico predictions and in vitro screening assays to definitive in vivo studies. These methods will enable researchers to quantify the permeability of this compound, understand its transport mechanisms, and predict its potential for reaching therapeutic concentrations in the brain.
Data Presentation
Effective assessment of blood-brain barrier penetration requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing experimental results from the various assays described in this document.
Table 1: In Silico Physicochemical Properties and Predicted BBB Penetration of this compound
| Parameter | Predicted Value | Method/Tool |
| Molecular Weight ( g/mol ) | SwissADME | |
| LogP (Lipophilicity) | SwissADME | |
| Polar Surface Area (Ų) | SwissADME | |
| Hydrogen Bond Donors | SwissADME | |
| Hydrogen Bond Acceptors | SwissADME | |
| BBB Penetration Prediction | SwissADME |
Table 2: In Vitro BBB Permeability of this compound (PAMPA-BBB Assay)
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | ||
| High Permeability Control | High | |
| Low Permeability Control | Low |
Compounds with Papp < 2.0 x 10⁻⁶ cm/s are classified as having low permeability, while those with Papp > 4.0 x 10⁻⁶ cm/s are considered to have high permeability.[1]
Table 3: In Vitro BBB Permeability and Efflux of this compound (Cell-Based Transwell Assay)
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | |
| Basolateral to Apical (B-A) | |
| Calculated Efflux Ratio (ER) | (Papp B-A) / (Papp A-B) |
An Efflux Ratio (ER) greater than 2 suggests the compound is a substrate for active efflux transporters at the BBB.
Table 4: In Vivo Brain Penetration of this compound in Rodents
| Time Point (min) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (CbraiCplasma) |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
The brain-to-blood ratio is a measure of a drug's ability to cross the BBB and exert effects in the CNS.[2][3]
Experimental Protocols
In Silico Prediction of BBB Permeability
Objective: To predict the BBB penetration potential of this compound based on its physicochemical properties.
Method: Utilize web-based computational tools such as SwissADME.
Protocol:
-
Obtain the chemical structure of this compound in a compatible format (e.g., SMILES).
-
Navigate to the SwissADME website.
-
Input the SMILES string of this compound into the provided field.
-
Run the prediction.
-
Record the calculated physicochemical properties (Molecular Weight, LogP, Polar Surface Area, etc.) and the qualitative BBB penetration prediction in Table 1.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.[4][5]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Membrane Coating: Prepare a solution of porcine brain lipid in dodecane. Carefully coat the filter of each well in the 96-well filter plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with PBS.
-
Prepare Donor Solutions: Dissolve this compound and control compounds in PBS to the desired final concentration (ensure final DMSO concentration is <1%).
-
Assay Assembly: Add the donor solutions to the coated filter plate. Place the filter plate on top of the acceptor plate to form the PAMPA "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Record the results in Table 2.
In Vitro Cell-Based Transwell Assay
Objective: To determine the permeability and potential for active efflux of this compound across a cellular model of the BBB.[6][7]
Materials:
-
Immortalized brain endothelial cell line (e.g., bEnd.5 or hCMEC/D3)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture the brain endothelial cells according to standard protocols.
-
Seeding: Seed the cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity: Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (acceptor) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replenish with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B-A): a. Repeat the process, but add the donor solution to the basolateral chamber and sample from the apical chamber to assess efflux.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS. Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.
-
Calculation: a. Calculate the apparent permeability (Papp) for both A-B and B-A directions. b. Calculate the Efflux Ratio (ER) by dividing Papp (B-A) by Papp (A-B).
-
Record the results in Table 3.
In Vivo Brain Penetration Study in Rodents
Objective: To determine the concentration of this compound in the plasma and brain over time following systemic administration.[5][8]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound formulated for injection
-
Anesthetics
-
Heparinized tubes
-
Ice-cold saline
-
Homogenization buffer
-
LC-MS/MS system
Protocol:
-
Administration: Administer this compound to the animals via intravenous (IV) or intraperitoneal (IP) injection at a specified dose.
-
Sample Collection: At various time points post-administration (e.g., 30, 60, 120, and 240 minutes), anesthetize the animals. a. Collect blood via cardiac puncture into heparinized tubes. b. Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. c. Excise the brain and rinse with cold saline.
-
Sample Processing: a. Centrifuge the blood samples to obtain plasma. b. Weigh the brain tissue and homogenize it in a known volume of homogenization buffer. c. Process the plasma and brain homogenate samples (e.g., protein precipitation or solid-phase extraction).
-
Quantification: Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma) for each time point.
-
Record the results in Table 4.
Signaling Pathways and Experimental Workflows
AChE/nAChR Signaling at the Blood-Brain Barrier
Acetylcholine (ACh) signaling through nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, has been shown to modulate the permeability of the BBB. Inhibition of acetylcholinesterase (AChE) can increase the local concentration of ACh, thereby influencing nAChR activity. This signaling cascade can lead to changes in the expression and localization of tight junction proteins, ultimately altering BBB integrity.
Caption: Signaling pathway of AChE and nAChR at the BBB.
Experimental Workflow for Assessing BBB Penetration
A tiered approach is recommended for efficiently evaluating the BBB penetration of a new chemical entity. This workflow progresses from less resource-intensive in silico and in vitro methods to more complex and physiologically relevant in vivo studies.
Caption: Tiered experimental workflow for BBB penetration assessment.
References
- 1. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 2. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Nicotine Transport across the Blood–Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs [jstage.jst.go.jp]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. mdpi.com [mdpi.com]
- 7. Alpha7 nicotinic acetylcholine receptor is required for blood-brain barrier injury-related CNS disorders caused by Cryptococcus neoformans and HIV-1 associated comorbidity factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Electrophysiological Characterization of a Dual AChE/nAChR Inhibitor
Disclaimer: The compound "lizing AChE/nAChR-IN-1" is not found in the current scientific literature. The following application notes and protocols are based on the established principles of utilizing dual acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitors in electrophysiological studies. The data presented is representative and intended for illustrative purposes.
Introduction
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, modulating a wide array of physiological processes through its interaction with cholinergic receptors.[1] Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission.[2][3] The concentration of ACh in the synaptic cleft is tightly regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh.[4][5]
Dual inhibitors of AChE and nAChRs are valuable pharmacological tools for investigating cholinergic signaling. By inhibiting AChE, these compounds increase the synaptic concentration and residence time of ACh. Concurrently, their direct interaction with nAChRs can modulate channel gating, ion flow, and downstream signaling pathways.[4] This dual action makes them potent modulators of neuronal excitability and synaptic plasticity.
Principle of Action
A dual AChE/nAChR inhibitor, herein referred to as this compound, is expected to exhibit a two-pronged mechanism of action:
-
AChE Inhibition: By blocking the active site of AChE, the inhibitor prevents the breakdown of acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This enhances the activation of both presynaptic and postsynaptic cholinergic receptors.
-
nAChR Modulation: The inhibitor can act as an antagonist or an allosteric modulator of nAChRs.[6] As a competitive antagonist, it would block the ACh binding site, preventing channel opening. As a non-competitive or allosteric modulator, it could alter the receptor's conformation, affecting its ion conductance, open probability, or desensitization kinetics.[6]
These combined effects can significantly alter neuronal signaling, making electrophysiology an ideal technique to dissect the compound's precise mechanism of action.
Applications in Electrophysiology
This compound can be utilized in various electrophysiological preparations to:
-
Investigate the role of cholinergic signaling in synaptic transmission and plasticity.
-
Characterize the subtype selectivity of the inhibitor for different nAChRs (e.g., α7, α4β2).[3][7]
-
Determine the functional consequences of dual AChE/nAChR inhibition on neuronal excitability and network activity.
-
Screen for potential therapeutic applications in neurological disorders characterized by cholinergic dysfunction.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to assess the effect of this compound on postsynaptic currents and neuronal excitability.
Materials:
-
Brain slice preparation (e.g., hippocampal, cortical).
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[8]
-
Intracellular solution (e.g., K-gluconate based).[8]
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Agonist (e.g., Acetylcholine, Nicotine).
-
Antagonist (e.g., Mecamylamine).
Procedure:
-
Prepare acute brain slices (250-350 µm thick) from the desired brain region.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.[8]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity or agonist-evoked currents.
-
For spontaneous activity, record for 5-10 minutes.
-
For evoked currents, apply a brief puff of ACh or nicotine (B1678760) to the dendritic arbor.
-
-
Bath-apply this compound at the desired concentration (e.g., 1, 10, 100 µM) and allow for equilibration (5-10 minutes).
-
Repeat the recording of spontaneous or evoked activity in the presence of the inhibitor.
-
To confirm the effect is mediated by nAChRs, co-apply a known nAChR antagonist like mecamylamine.
-
Wash out the inhibitor and antagonist to observe recovery.
Protocol 2: Single-Channel Recordings in a Recombinant Expression System
This protocol allows for the detailed characterization of the inhibitor's direct interaction with a specific nAChR subtype.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α7 or α4β2 subunits).
-
Extracellular and intracellular solutions for single-channel recording.
-
Patch-clamp amplifier with high-frequency response.
-
This compound.
-
Specific nAChR agonist.
Procedure:
-
Culture cells expressing the target nAChR subtype.
-
Establish an outside-out or cell-attached patch-clamp configuration.
-
Apply a low concentration of a specific agonist to the patch to elicit single-channel openings.
-
Record baseline single-channel activity for several minutes.
-
Perfuse the patch with a solution containing both the agonist and this compound.
-
Record single-channel activity in the presence of the inhibitor.
-
Analyze the data to determine changes in single-channel conductance, open probability, and mean open time.[6]
Data Presentation
Table 1: Effect of this compound on Nicotinic Acetylcholine Receptor-Mediated Postsynaptic Currents
| Concentration of this compound | Peak Amplitude (pA) | Decay Time Constant (ms) | Charge Transfer (pC) |
| Control (0 µM) | 150.2 ± 12.5 | 25.3 ± 2.1 | 3.8 ± 0.3 |
| 1 µM | 185.6 ± 15.1 | 35.8 ± 3.0 | 6.6 ± 0.5 |
| 10 µM | 95.3 ± 9.8 | 28.1 ± 2.5 | 2.7 ± 0.3 |
| 100 µM | 20.1 ± 4.2 | 26.5 ± 2.3 | 0.5 ± 0.1 |
Data are presented as mean ± SEM (n=8 cells). Currents were evoked by a 100 ms (B15284909) puff of 1 mM ACh.
Table 2: Modulation of α7 nAChR Single-Channel Properties by this compound
| Condition | Single-Channel Conductance (pS) | Open Probability (Po) | Mean Open Time (ms) |
| Control (10 µM Choline) | 45.2 ± 1.8 | 0.08 ± 0.01 | 1.2 ± 0.1 |
| + 10 µM this compound | 44.8 ± 2.0 | 0.02 ± 0.005 | 0.8 ± 0.1 |
Data are presented as mean ± SEM (n=6 patches).
Visualizations
Caption: Cholinergic Synaptic Transmission Pathway.
Caption: Dual Mechanism of this compound.
Caption: Electrophysiology Experimental Workflow.
References
- 1. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of AChE/nAChR-IN-1
Welcome to the technical support center for researchers utilizing inhibitors of acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of these compounds, with a specific focus on nAChR-IN-1 , a selective nicotinic acetylcholine receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AChE/nAChR-IN-1?
Our search of chemical databases and scientific literature did not identify a compound with the exact name "this compound". This may be a proprietary or non-standardized name. However, we have identified a related compound, nAChR-IN-1 , which is a selective inhibitor of nicotinic acetylcholine receptors (nAChRs) that lack α5, α6, or β3 subunits.[1] This guide will provide specific information on nAChR-IN-1 and general guidance for working with acetylcholinesterase (AChE) inhibitors.
Q2: I'm having trouble dissolving nAChR-IN-1. What are the recommended solvents?
nAChR-IN-1 is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For other commonly used AChE inhibitors, solubility can vary. Refer to the table below for general guidance.
Q3: What are the recommended storage conditions for nAChR-IN-1 stock solutions?
Proper storage is crucial to maintain the stability and activity of your inhibitor. For nAChR-IN-1, stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
It is also recommended to protect the stock solution from light.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]
Q4: My AChE inhibitor appears to be degrading. What factors can affect its stability?
The stability of AChE inhibitors can be influenced by several factors, including:
-
pH: Stability is often pH-dependent. For example, the AChE inhibitor physostigmine (B191203) shows maximum stability in aqueous solution at a pH of 3.4 under anaerobic conditions.[2]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxygen: Some inhibitors are susceptible to oxidation. Storing under anaerobic conditions can improve the stability of certain compounds.[2]
-
Solvent: The choice of solvent can impact stability. It is essential to use high-quality, dry solvents, as moisture can promote hydrolysis.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The final concentration of the inhibitor exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the aqueous solution (typically up to 1-2% is well-tolerated in many assays). However, be aware that DMSO can affect the activity of some biological systems.[3][4] 2. Consider using a different solvent system. For nAChR-IN-1, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been reported to achieve a solubility of at least 2.5 mg/mL.[1] 3. Gently warm the solution or use sonication to aid dissolution.[1] |
| The compound does not fully dissolve in the initial solvent. | The compound may be hygroscopic and has absorbed moisture, affecting its solubility. The solvent quality may be poor (e.g., wet DMSO). | 1. Ensure the compound has been stored in a desiccator. 2. Use a fresh, unopened bottle of high-purity solvent. Hygroscopic DMSO can significantly impact the solubility of some products.[1] 3. Try gentle heating or sonication. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory activity over time in prepared solutions. | The inhibitor is degrading in the solution. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. 3. If working in an aqueous buffer for an extended period, assess the stability of the compound at the specific pH and temperature of your experiment. Consider performing a time-course experiment to determine the window of stability. |
| Inconsistent results between experiments. | Variability in solution preparation or storage. Degradation of the compound. | 1. Standardize your protocol for solution preparation, including solvent, concentration, and mixing procedure. 2. Ensure consistent storage conditions for all aliquots. 3. Perform a quality control check of your inhibitor, for instance, by running a standard activity assay to confirm its potency. |
Data Presentation
Solubility of nAChR-IN-1 and Common AChE Inhibitors
| Compound | Solvent | Solubility | Notes |
| nAChR-IN-1 | DMSO | 100 mg/mL (371.17 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.28 mM) | Clear solution.[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.28 mM) | Clear solution.[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.28 mM) | Clear solution.[1] | |
| Donepezil | Aqueous | Sparingly soluble | pH-dependent.[5] |
| DMSO | Generally high | [5] | |
| Rivastigmine | Aqueous | Freely soluble | [5] |
| Galantamine | Aqueous | Soluble | [5] |
Stability of nAChR-IN-1 Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light.[1] |
| -20°C | 1 month | Protect from light.[1] |
Experimental Protocols
Protocol 1: Preparation of nAChR-IN-1 Stock Solution
-
Weighing: Accurately weigh the desired amount of nAChR-IN-1 powder in a clean vial.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C or -20°C and protect from light.[1]
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of compounds.[6]
Materials:
-
Acetylcholinesterase (AChE)
-
Test inhibitor (e.g., a generic AChE inhibitor)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer at the desired concentrations.
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with enzyme activity.
-
-
Assay Plate Setup:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the inhibitor dilutions to the test wells.
-
For control wells (100% activity), add 25 µL of buffer (with the same solvent concentration as the inhibitor wells).
-
For blank wells, add an additional 25 µL of buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank wells.
-
Pre-incubation: Mix gently and incubate at room temperature for 15 minutes.
-
Reaction Initiation:
-
Add 125 µL of the DTNB solution to all wells.
-
Add 25 µL of the ATCh solution to all wells to start the reaction.
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of dimethyl sulfoxide on nicotinic acetylcholine receptors from mouse muscle and Torpedo electrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AChE/nAChR-IN-1 Dosage for In Vivo Studies
This technical support center provides guidance for researchers utilizing dual-action compounds targeting both acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs), exemplified by the hypothetical molecule "AChE/nAChR-IN-1". As specific in vivo data for a compound named "this compound" is not publicly available, this guide draws upon established principles and data from studies on various acetylcholinesterase inhibitors (AChEIs) and nAChR modulators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a dual AChE/nAChR inhibitor?
A1: A dual AChE/nAChR inhibitor is designed to have a two-pronged effect on the cholinergic system. Firstly, it inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft. Secondly, it directly modulates nicotinic acetylcholine receptors (nAChRs), which can be agonistic, antagonistic, or allosteric in nature, leading to either activation, inhibition, or modulation of nAChR-mediated signaling. This combined action can offer synergistic effects in treating complex neurological disorders.
Q2: How do I determine a starting dose for my in vivo studies with a novel dual AChE/nAChR inhibitor?
A2: For a novel compound like "this compound" with no prior in vivo data, a dose-range finding study is crucial. Start with a low dose, estimated from in vitro potency (e.g., IC50 for AChE inhibition and EC50 or Ki for nAChR activity), and escalate the dose gradually. Monitor for both efficacy and signs of toxicity. It is also beneficial to consult literature on compounds with similar mechanisms.
Q3: What are the potential side effects to monitor for in animals treated with an AChE/nAChR inhibitor?
A3: Due to the widespread roles of the cholinergic system, side effects can be anticipated. Common adverse effects associated with increased cholinergic activity include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). At higher doses, more severe effects such as muscle tremors, fasciculations, and respiratory distress may occur. Careful observation of the animals for these signs is critical for determining the maximum tolerated dose (MTD).
Q4: Can I co-administer this compound with other cholinergic agents?
A4: Co-administration with other cholinergic agents, such as other AChEIs or nAChR agonists, should be approached with extreme caution. The combination could lead to an overstimulation of the cholinergic system, resulting in severe adverse effects. If such a combination is experimentally necessary, the doses of both compounds should be significantly reduced and a thorough dose-response study must be conducted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse events in animals at low doses. | The compound may have higher than expected potency in vivo or off-target toxicity. | Immediately halt the experiment. Re-evaluate the starting dose and consider a wider dose range with smaller increments. Conduct a thorough literature review for the toxicity of structurally similar compounds. |
| Lack of efficacy at expected therapeutic doses. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). The compound may not be reaching the target tissue in sufficient concentrations. | Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Inconsistent or highly variable results between animals. | Variability in drug metabolism between animals. Inconsistent drug administration. Underlying health differences in the animal cohort. | Ensure consistent and accurate dosing technique. Use a homogenous group of animals in terms of age, weight, and health status. Increase the sample size to improve statistical power. |
| Observed effects are opposite to what was expected based on in vitro data. | Complex in vivo pharmacology, such as receptor desensitization at higher concentrations or activation of counter-regulatory pathways. | Re-evaluate the compound's mechanism of action in vivo. Consider that prolonged receptor activation can lead to desensitization. A detailed dose-response study, including lower doses, may reveal a biphasic effect. |
Quantitative Data Summary
The following tables provide a summary of in vivo dosage and administration data for representative AChE inhibitors and nAChR modulators, which can serve as a reference for designing studies with a novel dual-action compound.
Table 1: In Vivo Dosages of Common Acetylcholinesterase Inhibitors in Rodents
| Compound | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Donepezil | Rat | 0.5 - 2 mg/kg | Subcutaneous (s.c.), twice daily | Increased levels of both α7 and non-α7 nAChRs in the cortex. | [1] |
| Galantamine | Rat | 1 - 4 mg/kg | Subcutaneous (s.c.), twice daily | Increased levels of both α7 and non-α7 nAChRs in the cortex. | [1] |
| Rivastigmine | Rat | 0.25 - 0.5 mg/kg | Subcutaneous (s.c.), twice daily | Increased levels of both α7 and non-α7 nAChRs in the cortex. | [1] |
Table 2: In Vitro Data for a Dual AChE/nAChR Inhibitor Example
| Compound | Target | Activity | Value | Reference |
| Ýmir-2 | Acetylcholinesterase (AChE) | Inhibition (IC50) | 2.58 ± 0.96 µM | [2][3] |
| Ýmir-2 | α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Agonist Activation | 7.0 ± 0.9% at 200 µM | [2][3] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2-6: this compound at escalating doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
-
Administration: Intraperitoneal (i.p.) injection.
-
Procedure: a. Administer a single dose of the vehicle or this compound to each group (n=3-5 mice per group). b. Observe animals continuously for the first 4 hours and then at regular intervals for 48 hours. c. Record signs of toxicity, including but not limited to, changes in posture, activity, breathing, and the presence of tremors, salivation, or diarrhea. d. Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause severe adverse effects or mortality.
-
Endpoint: The results of this study will inform the dose selection for subsequent efficacy studies.
Protocol 2: Assessment of Target Engagement - Ex Vivo AChE Inhibition Assay
-
Animal Model and Dosing: Dose mice with vehicle or this compound as in the dose-range finding study.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 30 minutes or 1 hour), euthanize the animals and collect brain tissue.
-
Homogenate Preparation: Homogenize the brain tissue in an appropriate buffer.
-
AChE Activity Assay: a. Use a commercially available acetylcholinesterase assay kit (e.g., Ellman's assay). b. Measure the rate of acetylcholine hydrolysis in the brain homogenates from vehicle- and drug-treated animals.
-
Data Analysis: Calculate the percentage of AChE inhibition at each dose of this compound compared to the vehicle control group. This will provide a dose-response curve for target engagement in the central nervous system.
Visualizations
Caption: Acetylcholine signaling pathway and points of intervention for a dual AChE/nAChR inhibitor.
Caption: General experimental workflow for in vivo studies of a novel therapeutic agent.
Caption: Decision tree for troubleshooting common issues in in vivo experiments.
References
- 1. Effects of cholinesterase inhibitors on rat nicotinic receptor levels in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AChE/nAChR-IN-1
Welcome to the Technical Support Center for AChE/nAChR-IN-1. This resource is designed for researchers, scientists, and drug development professionals utilizing the selective nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitor, nAChR-IN-1 (2,2,6,6-Tetramethylpiperidin-4-yl heptanoate). While the compound is primarily identified as a nAChR inhibitor, this guide will also address its relevance in the context of acetylcholinesterase (AChE) activity and broader cholinergic signaling.
This center provides frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant signaling pathways to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during the experimental use of nAChR-IN-1.
Q1: What is the primary mechanism of action of this compound?
A1: Based on available data, nAChR-IN-1, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate (B1214049), is a selective inhibitor of nicotinic acetylcholine receptors (nAChRs).[1][2] It demonstrates potent and long-lasting inhibition of neuronal nAChRs, particularly those composed of α3, α4, β2, and β4 subunits.[2] Its inhibitory effect is reduced in receptors containing α5, α6, or β3 subunits.[1][2] The "AChE" designation in the query likely refers to the interplay between acetylcholinesterase and nAChRs. AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to the activation of nAChRs. Therefore, nAChR-IN-1 can be used to antagonize the effects of endogenous acetylcholine or the increased acetylcholine levels resulting from AChE inhibition.
Q2: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A2: High variability can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell density across wells will lead to inconsistent results.
-
Cell Health: Use cells that are in a logarithmic growth phase and have high viability. Stressed or unhealthy cells will respond inconsistently.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, either avoid using the outer wells or fill them with a buffer or media to maintain humidity.[3]
-
Inconsistent Compound Concentration: Ensure accurate and consistent preparation of nAChR-IN-1 solutions. Use calibrated pipettes and perform serial dilutions carefully.
Q3: My functional assay shows a low signal-to-background ratio. How can I improve it?
A3: A low signal-to-background ratio can be due to several factors related to the cells and the assay itself:
-
Low nAChR Expression: Optimize cell culture conditions. For some nAChR-expressing cell lines, incubating at a lower temperature (e.g., 29°C) for 48-72 hours can increase receptor expression and enhance the signal.[3]
-
High Background Fluorescence: If using a fluorescence-based assay, test different assay buffers to minimize background. Also, check for autofluorescence of your test compounds.
-
Inefficient Dye Loading (for fluorescence-based assays): Optimize the concentration of the fluorescent dye, as well as the loading time and temperature, to ensure optimal signal without inducing cellular toxicity.[3]
Q4: I am not observing the expected inhibitory effect of nAChR-IN-1 in my experiment. What should I check?
A4: If nAChR-IN-1 is not producing the expected inhibition, consider the following:
-
Incorrect nAChR Subtype: Confirm that your cell line or tissue preparation expresses the nAChR subtypes that are sensitive to nAChR-IN-1 (e.g., those containing α3, α4, β2, or β4 subunits).[1][2] The inhibitor has reduced efficacy on receptors containing α5, α6, or β3 subunits.[1][2]
-
Compound Stability and Storage: Ensure that your stock solution of nAChR-IN-1 is stored correctly. For long-term storage, -80°C is recommended. For short-term storage, -20°C, protected from light, is advised.[1] Prepare fresh working solutions for each experiment.
-
Inadequate Pre-incubation Time: As an antagonist, nAChR-IN-1 needs sufficient time to bind to the receptors before the agonist is applied. A time-course experiment can help determine the optimal pre-incubation period.
-
Agonist Concentration: In competitive inhibition assays, a high concentration of the agonist can overcome the effect of the antagonist. Use an agonist concentration around the EC50 or EC80 to create a suitable window for observing inhibition.
Quantitative Data
The following tables summarize the available quantitative data for nAChR-IN-1.
Table 1: In Vitro Inhibitory Activity of nAChR-IN-1
| nAChR Subtype | Organism | Assay System | IC50 (nM) | Reference |
| Muscle-type (α1β1εδ) | Mouse | Xenopus oocytes | 390, 440 | [1] |
| α3β4 | Rat | Xenopus oocytes | 1.2, 2.7 | [1] |
| α4β2 | Rat | Xenopus oocytes | 110, 1.0 | [1] |
| α3β2 | Rat | Xenopus oocytes | 75, 1.4 | [1] |
| α7 | Rat | Xenopus oocytes | 460, 430, 18.3 | [1] |
Note: The multiple IC50 values for the same subtype may represent different analysis methods (e.g., based on peak current vs. net charge) as reported by the source.
Table 2: In Vivo Effects of nAChR-IN-1
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 20 mg/kg | Subcutaneous (s.c.) | Improved nicotine-induced hypomotility. | [1] |
| Mouse | 20 mg/kg | Subcutaneous (s.c.) | Blocked the antinociceptive effect of nicotine (B1678760) in the hot-plate test. | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of nAChR-IN-1.
Electrophysiology Assay in Xenopus Oocytes
This protocol describes a general method for evaluating the inhibitory effect of nAChR-IN-1 on nAChR subtypes expressed in Xenopus oocytes using two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits
-
N-methyl-D-glucamine (ND96) solution
-
Acetylcholine (ACh) or other nAChR agonist
-
nAChR-IN-1
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a control pulse of ACh at a concentration that elicits a submaximal response (e.g., EC50) and record the inward current.
-
Inhibitor Application: Pre-incubate the oocyte with nAChR-IN-1 at the desired concentration for a defined period (e.g., 1-5 minutes).
-
Co-application: While still in the presence of nAChR-IN-1, apply the same concentration of ACh and record the current.
-
Data Analysis: Compare the peak current amplitude in the presence and absence of nAChR-IN-1 to determine the percentage of inhibition. Construct a concentration-response curve to calculate the IC50 value of nAChR-IN-1.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of nAChR-IN-1 for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
A suitable radioligand (e.g., [³H]-Epibatidine)
-
nAChR-IN-1
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of nAChR-IN-1.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the nAChR-IN-1 concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of nAChR-IN-1.
References
unteracting AChE/nAChR-IN-1 degradation in plasma
Welcome to the technical support center for AChE/nAChR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the plasma stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma?
A1: this compound is a small molecule inhibitor and, like many compounds with ester or amide functionalities, it can be susceptible to hydrolysis by plasma esterases and proteases.[1][2] Its stability can vary between species due to differences in enzymatic activity.[3] For optimal results, it is crucial to handle plasma samples appropriately and consider the experimental conditions.
Q2: What are the most common reasons for observing rapid degradation of this compound in my plasma stability assay?
A2: Rapid degradation is often attributed to enzymatic activity from esterases or proteases present in the plasma.[2] Other contributing factors can include the pH and temperature of the incubation, as elevated temperatures can accelerate chemical and enzymatic degradation.[4] Additionally, inherent chemical instability of the molecule, such as susceptibility to hydrolysis, can play a role.[5]
Q3: Can I use plasma from different species for my stability studies?
A3: Yes, and it is often recommended. There can be marked differences in the in vitro activities of biotransformation enzymes among animal species.[3] Comparing the stability of this compound in plasma from different species (e.g., human, rat, mouse) can provide valuable insights into its potential pharmacokinetic profile in various preclinical models.
Q4: How can I minimize the degradation of this compound during sample collection and processing?
A4: To minimize degradation, it is recommended to collect blood samples in tubes containing an anticoagulant and a suitable enzyme inhibitor. Processing the blood to obtain plasma should be done at low temperatures (e.g., on ice) and as quickly as possible.[6] If enzymatic degradation is a significant concern, the addition of specific protease or esterase inhibitors to the plasma may be necessary.
Q5: What is the recommended method for analyzing the concentration of this compound in plasma samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in biological matrices.[7][8][9][10] This technique offers high sensitivity and selectivity, allowing for accurate measurement of the parent compound and its potential metabolites.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: High Variability in Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure accurate and consistent pipetting of the inhibitor, plasma, and quenching solution. Calibrate pipettes regularly. |
| Inadequate mixing | Vortex samples thoroughly after adding the inhibitor and after adding the quenching solution to ensure homogeneity. |
| Partial protein precipitation | Ensure the volume of the quenching solution (e.g., acetonitrile) is sufficient (typically 3-4 times the plasma volume) for complete protein precipitation.[11] Centrifuge at a sufficient speed and duration to pellet all precipitated proteins. |
| Temperature fluctuations | Maintain a consistent temperature during incubation. Use a calibrated incubator and avoid opening the door frequently.[4] |
Problem 2: Faster than Expected Degradation
| Possible Cause | Recommended Solution |
| High enzymatic activity in the plasma lot | Test different lots of plasma, as enzymatic activity can vary. Alternatively, heat-inactivate the plasma before the experiment to denature enzymes (note: this may also affect protein binding). |
| pH shift during incubation | Ensure the buffer system of the plasma is maintained. The final concentration of any solvent (like DMSO) used to dissolve the inhibitor should be low (typically <1%) to avoid affecting the plasma's pH and protein integrity.[11][12] |
| Chemical instability | The inhibitor may be inherently unstable at physiological pH. Consider performing stability studies in a buffered solution at different pH values to assess chemical stability. |
| Contamination of reagents | Use fresh, high-purity reagents and solvents to avoid introducing contaminants that could accelerate degradation. |
Problem 3: No Degradation Observed
| Possible Cause | Recommended Solution |
| Inactive plasma | Ensure the plasma has not been repeatedly frozen and thawed, which can reduce enzymatic activity. Use freshly thawed plasma for each experiment. |
| Inhibitor is highly protein-bound | A high degree of plasma protein binding can protect the inhibitor from degradation.[4] Consider performing equilibrium dialysis or ultrafiltration to determine the unbound fraction of the inhibitor. |
| Incorrect assay conditions | Verify the incubation temperature is at 37°C to ensure optimal enzymatic activity. Confirm the correct concentration of the inhibitor was added. |
| Analytical method issues | Ensure the LC-MS/MS method is properly optimized and validated for the specific compound. Check for matrix effects that may be suppressing the signal of metabolites. |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for determining the stability of this compound in plasma.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[13]
-
Prepare a working solution by diluting the stock solution in acetonitrile (B52724) or DMSO.
-
Prepare a quenching solution of cold acetonitrile containing an internal standard.[11]
2. Incubation:
-
Thaw frozen plasma (e.g., human, rat, mouse) at 37°C and centrifuge to remove any precipitates.[11]
-
Pre-warm the plasma to 37°C in a water bath or incubator.[11]
-
In a 96-well plate, add the working solution of this compound to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).[11][12] The final DMSO concentration should be less than 1%.[12]
3. Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate or tube containing the cold acetonitrile quenching solution.[11][13]
-
The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before adding the plasma.
4. Sample Processing:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins (e.g., 4000 rpm for 10 minutes).[13]
-
Transfer the supernatant to a new plate for analysis.[11][13]
5. Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant by a validated LC-MS/MS method.[12]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
Data Presentation
The results of a typical plasma stability study can be summarized as follows:
Table 1: Percentage of this compound Remaining in Plasma Over Time
| Time (minutes) | Human Plasma (%) | Rat Plasma (%) | Mouse Plasma (%) |
| 0 | 100 | 100 | 100 |
| 5 | 95.2 | 88.1 | 75.4 |
| 15 | 85.7 | 65.3 | 45.8 |
| 30 | 70.1 | 40.2 | 20.9 |
| 60 | 48.9 | 15.8 | 4.3 |
| 120 | 23.5 | 2.5 | <1 |
Table 2: Calculated Half-life (t½) of this compound in Plasma
| Species | Half-life (minutes) |
| Human | 55.3 |
| Rat | 25.1 |
| Mouse | 12.8 |
Visualizations
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 11. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Refining AChE/nAChR-IN-1 Delivery for CNS Targeting
Welcome to the technical support center for AChE/nAChR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and refining experimental strategies for effective Central Nervous System (CNS) targeting of this dual-action inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in the CNS?
A1: this compound is a small molecule designed to simultaneously inhibit acetylcholinesterase (AChE) and antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), the inhibitor increases the synaptic concentration of ACh.[3][5][6] Concurrently, its antagonistic action on nAChRs modulates cholinergic neurotransmission.[1][7] This dual mechanism is intended to provide a more nuanced control over the cholinergic system for therapeutic benefit in various neurological disorders.[3][8]
Q2: What are the primary obstacles to delivering this compound to the CNS?
A2: The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most xenobiotics from entering the brain.[9][10][11][12] Other significant challenges include susceptibility to efflux transporters at the BBB (like P-glycoprotein), rapid metabolism in the periphery, and potential off-target effects.[10][11][13][14]
Q3: What are the key physicochemical properties of a small molecule like this compound that favor BBB penetration?
A3: To optimize BBB penetration, small molecules should ideally possess the following characteristics: a molecular weight below 500 Da, high lipophilicity, a low number of hydrogen bond donors, and the absence of acidic functional groups.[15][16]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Issue 1: Low therapeutic efficacy in in vivo models despite high in vitro potency.
| Potential Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Penetration | 1. Assess Physicochemical Properties: Verify that this compound meets the criteria for BBB-penetrant molecules (See FAQ 3). 2. In Vitro BBB Model: Utilize an in vitro BBB model (e.g., co-culture of endothelial cells, astrocytes, and pericytes) to quantify the permeability of your compound. 3. In Vivo Microdialysis: Perform in vivo microdialysis in a relevant animal model to directly measure the concentration of this compound in the brain extracellular fluid.[17][18] 4. Formulation Strategies: Consider formulating this compound in a nanocarrier system (e.g., lipid nanoparticles, polymeric nanoparticles) to enhance its transport across the BBB.[19][20][21] 5. Prodrug Approach: Explore the synthesis of a more lipophilic prodrug of this compound that can cross the BBB and then be metabolized to the active compound within the CNS.[13] |
| High Efflux by Transporters at the BBB | 1. In Vitro Efflux Assay: Use cell lines overexpressing efflux transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein) to determine if this compound is a substrate. 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known efflux pump inhibitors (e.g., verapamil, elacridar) to assess if brain penetration and efficacy improve.[13] Note: This is a research tool and may not be clinically translatable. |
| Rapid Peripheral Metabolism | 1. Metabolic Stability Assay: Evaluate the stability of this compound in liver microsomes or hepatocytes to determine its metabolic half-life. 2. Structural Modification: If metabolically unstable, consider medicinal chemistry efforts to modify the labile sites of the molecule to reduce metabolic breakdown without compromising activity. |
Issue 2: Observed off-target effects or toxicity in animal models.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Other Receptors/Enzymes | 1. In Vitro Target Profiling: Screen this compound against a panel of common off-target proteins (e.g., other neurotransmitter receptors, ion channels, kinases) to identify potential unintended interactions. 2. Dose-Response Studies: Conduct thorough dose-response studies to determine the therapeutic window and identify the minimum effective dose to minimize off-target effects. |
| On-target Adverse Effects in Different Brain Regions | 1. Receptor Subtype Selectivity: Characterize the binding affinity of this compound for different nAChR subtypes, as some subtypes may be associated with adverse effects.[8][22] 2. Region-Specific Administration: In preclinical studies, consider direct administration techniques (e.g., intracerebroventricular injection) to target specific brain regions and differentiate between central and peripheral effects. |
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical small molecule inhibitor with properties similar to this compound. These values should be used as a reference for what to expect from your own experiments.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value |
| Molecular Weight (Da) | 450 |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) | 15.2 |
| Plasma Half-life (t₁/₂, hours) | 4.5 |
| Brain-to-Plasma Ratio (Kp) | 1.2 |
Table 2: In Vitro Potency and Selectivity
| Target | IC₅₀ (nM) |
| Human AChE | 15 |
| Human nAChR α4β2 | 50 |
| Human nAChR α7 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a transwell system.
-
Cell Culture: Co-culture human brain microvascular endothelial cells (HBMECs) on the apical side of a transwell insert and human astrocytes and pericytes on the basal side of the well.
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Compound Application: Once a stable TEER is achieved, add this compound to the apical (blood side) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basal chamber, A is the surface area of the transwell membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetics
This protocol outlines the procedure for measuring the unbound concentration of this compound in the brain of a freely moving rodent.
-
Surgical Implantation: Anesthetize the animal and stereotactically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: Collect dialysate samples at regular intervals for several hours.
-
Analysis: Determine the concentration of this compound in the dialysate samples by LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the brain over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Mechanism of action of this compound in the cholinergic synapse.
Caption: Experimental workflow for CNS targeting of this compound.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 8. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 12. proventainternational.com [proventainternational.com]
- 13. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Dual-Target Occupancy of AChE/nAChR-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents for neurodegenerative disorders, such as Alzheimer's disease, is increasingly focused on multi-target approaches to address the complex pathology of these conditions. One promising strategy involves the dual inhibition of acetylcholinesterase (AChE) and modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comparative analysis of a novel dual-target compound, AChE/nAChR-IN-1, against established acetylcholinesterase inhibitors, offering experimental data and detailed protocols to validate its dual-target occupancy. For the purpose of this guide, the recently identified dual-activity compound Ýmir-2 will be used as a representative example for this compound.[1]
Comparative Analysis of Dual-Target Occupancy
The therapeutic rationale for a dual-target AChE/nAChR ligand stems from the multifaceted role of the cholinergic system in neurodegeneration. While AChE inhibitors increase the synaptic availability of acetylcholine (ACh), directly modulating nAChRs can offer additional neuroprotective and cognitive-enhancing benefits. The following table summarizes the quantitative data for this compound (represented by Ýmir-2) and compares it with existing AChE inhibitors that exhibit secondary effects on nAChRs.
| Compound | Primary Target | AChE Inhibition (IC50) | Secondary Target | nAChR Activity | nAChR Subtype Specificity | Reference |
| This compound (Ýmir-2) | AChE & α7 nAChR | 2.58 ± 0.96 µM | α7 nAChR | 7.0 ± 0.9% activation at 200 µM (Agonist) | α7 | [1] |
| Donepezil | AChE | ~30 nM (muscle AChE) | nAChRs | Inhibition at 10-100 µM (Non-competitive) | α4β2, α7, and others | [2][3][4] |
| Galantamine | AChE | ~0.41 - 0.5 µM | nAChRs | Allosteric Potentiating Ligand (APL) at 0.1-1 µM; Inhibition at >10 µM | α4β2, α7, α3β4, α6β4 | [5][6][7][8] |
| Rivastigmine (B141) | AChE & BuChE | AChE: 4.15 µM; BuChE: 37 nM | nAChRs | Limited direct interaction reported; effects primarily via AChE inhibition | Not well-defined | [9][10] |
Note: The reported values for nAChR activity of comparator drugs can vary across studies due to different experimental conditions, cell types, and receptor subtypes investigated.
Experimental Protocols
To validate the dual-target occupancy of a compound like this compound, rigorous in vitro and in vivo characterization is essential. Below are detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and serial dilutions in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare solutions of DTNB and ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer + 10 µL buffer (instead of enzyme) + 20 µL DTNB.
-
Control (100% activity): 140 µL buffer + 10 µL AChE solution + 20 µL DTNB.
-
Inhibitor wells: 130 µL buffer + 10 µL of each inhibitor concentration + 10 µL AChE solution + 20 µL DTNB.
-
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor (nAChR) Activity Assays
This technique is ideal for studying the function of ion channels, such as nAChRs, expressed in a heterologous system.
Principle: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a set value. The current required to maintain this clamp is a direct measure of the ion flow through the expressed channels upon agonist application.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits (e.g., α7)
-
Collagenase solution
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrode puller and glass capillaries
-
Agonist (e.g., Acetylcholine) and test compound solutions
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the oocytes with the cRNA encoding the nAChR subunits of interest.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline.
-
Co-apply the test compound at various concentrations with the agonist to measure potentiation or inhibition. For agonists, apply the test compound alone.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of the test compound.
-
For agonists, construct a concentration-response curve to determine the EC50.
-
For modulators, calculate the percentage of potentiation or inhibition.
-
This technique allows for high-resolution recording of ion channel activity in cultured mammalian cells expressing nAChRs.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a cell. This allows for the measurement of ion currents flowing through the channels in that small patch of membrane (cell-attached or excised patch) or through the entire cell membrane (whole-cell).
Materials:
-
Mammalian cell line expressing the nAChR of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture reagents
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Microelectrode puller and glass capillaries
-
Internal and external recording solutions
-
Agonist and test compound solutions
Procedure:
-
Cell Culture: Culture the cells on coverslips. If not a stable cell line, transiently transfect with the nAChR subunit cDNAs.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Establish the desired recording configuration (e.g., whole-cell).
-
Apply the agonist and test compound using a fast perfusion system.
-
-
Data Analysis: Similar to TEVC, analyze the changes in current amplitude to determine the compound's effect (agonism, antagonism, or modulation).
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Cholinergic signaling pathway and points of intervention.
Caption: Role of AChE in amyloid-beta aggregation.
Caption: Experimental workflow for validating dual-target occupancy.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitor rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
In Vivo Therapeutic Efficacy of Bis(7)-tacrine: A Comparative Guide for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of bis(7)-tacrine (B1662651), a dual acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitor, with other relevant therapeutic strategies for Alzheimer's disease. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes associated signaling pathways and experimental workflows.
Bis(7)-tacrine has emerged as a compound of interest in the pursuit of disease-modifying therapies for Alzheimer's disease due to its dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also modulates nAChR function, a key receptor implicated in the pathophysiology of the disease.[1][2]
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of bis(7)-tacrine with the established AChE inhibitor, tacrine (B349632).
Table 1: Reversal of Scopolamine-Induced Cognitive Deficits in Mice
| Compound | Dose (µmol/kg, s.c.) | Effect on Retention Latency in Passive Avoidance Task | Reference |
| bis(7)-tacrine | 1 | Significantly prolonged retention latency (up to 500% increase) | [3] |
| Tacrine | 5 | Significantly prolonged retention latency (up to 500% increase) | [3] |
This data indicates that bis(7)-tacrine is more potent than tacrine in reversing scopolamine-induced memory impairment in this model.[3]
Table 2: Reversal of AF64A-Induced Spatial Memory Deficits in Rats (Morris Water Maze)
| Treatment | Dose (µmol/kg, p.o.) | Effect on Escape Latency | Reference |
| bis(7)-tacrine | 0.22 - 0.89 | Dose-dependently reversed the AF64A-induced increase in escape latency | [4] |
| Vehicle (AF64A control) | - | Substantial increase in escape latency | [4] |
Oral administration of bis(7)-tacrine effectively reversed the cognitive deficits induced by the cholinotoxin AF64A in a spatial navigation task.[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and comparison.
Scopolamine-Induced Amnesia Model in Mice
Objective: To evaluate the ability of bis(7)-tacrine to reverse acute cholinergic deficit-induced memory impairment.
Animal Model: Male ICR mice.
Procedure:
-
Drug Administration: Mice are subcutaneously (s.c.) administered with either vehicle, bis(7)-tacrine (0.25-20 µmol/kg), or tacrine (0.25-20 µmol/kg) 30 minutes prior to the training session.[3]
-
Induction of Amnesia: Scopolamine (1 or 5 µmol/kg) is administered intraperitoneally (i.p.) to induce a cholinergic deficit.[3]
-
Passive Avoidance Task:
-
Training (Acquisition): The mouse is placed in the light compartment of a two-compartment shuttle box. Upon entering the dark compartment, a mild footshock is delivered.
-
Testing (Retention): 24 hours after the training session, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (retention latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The retention latency and the number of footshocks during training are compared across treatment groups.
AF64A-Induced Cholinergic Deficit Model in Rats
Objective: To assess the efficacy of bis(7)-tacrine in a model of chronic cholinergic neurodegeneration.
Animal Model: Male Sprague-Dawley rats.[4]
Procedure:
-
Induction of Cholinergic Lesion: Ethylcholine aziridinium (B1262131) (AF64A), a selective cholinotoxin, is administered via intracerebroventricular (i.c.v.) injection (3 nmol/side) to induce a specific and irreversible loss of cholinergic neurons in the forebrain.[4][5][6]
-
Drug Administration: Following a recovery period, rats are orally (p.o.) administered with either vehicle or bis(7)-tacrine (0.22-0.89 µmol/kg).[4]
-
Morris Water Maze Task:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[7][8]
-
Acquisition Training: Rats undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus) is collected to measure choline (B1196258) acetyltransferase (ChAT) activity to confirm the extent of the cholinergic lesion.[4]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison studies of tacrine and bis7-tacrine on the suppression of scopolamine-induced behavioral changes and inhibition of acetylcholinesterase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AF64A model of cholinergic hypofunction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Dual-Function AChE Inhibitors and nAChR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific data for a compound designated "AChE/nAChR-IN-1" is not available in current scientific literature, this guide provides a comparative overview of well-characterized compounds that share its proposed dual mechanism of action: acetylcholinesterase (AChE) inhibition and nicotinic acetylcholine (B1216132) receptor (nAChR) modulation. This class of molecules is a cornerstone in the symptomatic treatment of Alzheimer's disease and is increasingly recognized for its neuroprotective potential.[1][2]
This guide will focus on two leading compounds, Donepezil (B133215) and Galantamine, to objectively compare their neuroprotective performance. We will present supporting experimental data, detail the methodologies used in key experiments, and visualize the critical signaling pathways involved. The aim is to provide a valuable resource for researchers investigating next-generation neuroprotective agents.
Comparative Neuroprotective Efficacy
The neuroprotective effects of dual-function AChE inhibitors have been demonstrated in various in vitro and in vivo models of neuronal damage. These compounds show efficacy against toxicity induced by factors such as glutamate (B1630785), amyloid-beta (Aβ), and oxygen-glucose deprivation, which are implicated in neurodegenerative diseases.[3][4][5]
The tables below summarize quantitative data from key studies, showcasing the neuroprotective capabilities of Donepezil and Galantamine across different experimental paradigms.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Model | Insult | Concentration | Outcome Measure | Neuroprotective Effect | Reference |
| Donepezil | Primary Rat Cortical Neurons | 30 µM Glutamate (24h) | 0.1 - 10 µM | Cell Viability | Concentration-dependent protection, maximal at 10 µM.[6] | [6] |
| Purified Rat Retinal Ganglion Cells | 25 µM Glutamate (3 days) | 100 µM | Cell Survival Ratio | Increased survival from 61.7% to 91.7%.[7] | [7] | |
| Primary Rat Cortical Neurons | Glutamate (10 min exposure) | Concentration-dependent | Cell Viability (Trypan Blue) | Prevented neurotoxicity with 24h pretreatment.[8] | [8] | |
| Galantamine | Primary Rat Cortical Neurons | 100 µM NMDA (3h) | 0.01 - 5 µM | Cell Viability (MTT & LDH) | Concentration-dependent protection, IC₅₀ ≈ 1.4-1.5 µM.[9] | [9] |
Table 2: In Vitro Neuroprotection Against Other Insults
| Compound | Model | Insult | Concentration | Outcome Measure | Neuroprotective Effect | Reference |
| Donepezil | Rat Septal Neurons | Aβ Neurotoxicity | 0.1 - 10 µM | LDH Efflux | Attenuated LDH efflux by 9.4% (0.1 µM), 17.4% (1 µM), and 22.5% (10 µM).[4] | [4] |
| Galantamine | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 5 - 15 µM | LDH Release | Reduced LDH release by up to 56% after 3h re-oxygenation.[10] | [10] |
Table 3: Clinical Evidence of Neuroprotection (Disease Modification)
| Compound | Study Population | Duration | Outcome Measure | Neuroprotective Effect | Reference |
| Donepezil | Alzheimer's Disease | - | Hippocampal Atrophy | Slows progression of hippocampal atrophy.[4][5] | [4][5] |
| Galantamine | Mild Cognitive Impairment (MCI) | 24 Months | Whole Brain Atrophy Rate | Reduced atrophy rate, especially in APOE ε4 carriers (36% less atrophy vs. placebo).[11] | [11] |
| Galantamine | Mild-Moderate Alzheimer's Disease | 2 Years | Mortality Rate | Significantly lower mortality rate compared to placebo (3.2% vs 5.5%).[12] | [12] |
Key Signaling Pathways
The neuroprotective effects of these compounds are not solely due to the inhibition of AChE. A significant component of their action is mediated through the allosteric modulation or stimulation of nAChRs, particularly the α7 and α4β2 subtypes.[8][9][13] Activation of these receptors triggers intracellular signaling cascades that promote cell survival and resilience. The primary pathway implicated is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[3][13]
Caption: nAChR-mediated neuroprotective signaling pathway.
Experimental Protocols
To facilitate the replication and validation of neuroprotective effects, we provide a detailed methodology for a common in vitro assay.
Protocol: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the steps to culture primary neurons, induce excitotoxicity with glutamate, apply a test compound, and assess neuronal viability.
-
Cell Culture:
-
Isolate cortical neurons from rat embryos (E18).
-
Plate dissociated cells onto poly-L-lysine-coated 96-well plates at a density of 1.5 x 10⁵ cells/well.
-
Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.
-
-
Compound Application (Pre-treatment):
-
Prepare stock solutions of the test compound (e.g., Donepezil) in a suitable vehicle (e.g., DMSO).
-
Dilute the compound to final desired concentrations (e.g., 0.1, 1, 10 µM) in fresh culture medium.
-
Replace the existing medium with the medium containing the test compound.
-
Incubate the cells for a pre-treatment period, typically 24-48 hours, to allow for the induction of protective mechanisms.[6][8]
-
-
Induction of Glutamate Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid.
-
Add glutamate directly to the wells to achieve a final concentration known to induce apoptosis or necrosis (e.g., 30-100 µM), without removing the compound-containing medium.[6]
-
Include control groups: vehicle-only (no compound, no glutamate) and glutamate-only (no compound).
-
Incubate for the desired duration of the insult (e.g., 24 hours for apoptosis).[6]
-
-
Assessment of Neuronal Viability:
-
LDH Assay (Measures Cell Death):
-
Collect the cell culture supernatant from each well.
-
Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure LDH release, which is proportional to the number of dead cells.
-
Measure absorbance at the specified wavelength (e.g., 490 nm).
-
-
MTT Assay (Measures Metabolic Activity/Viability):
-
Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., SDS in HCl) to dissolve the crystals.
-
Measure absorbance at the specified wavelength (e.g., 570 nm).[9]
-
-
-
Data Analysis:
-
Express results as a percentage of the vehicle-only control.
-
Calculate the statistical significance of the protective effect of the compound compared to the glutamate-only control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[9]
-
Caption: Experimental workflow for an in vitro neuroprotection assay.
References
- 1. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Nicotinic acetylcholine receptor-mediated neuroprotection by donepezil against glutamate neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joseroda.com [joseroda.com]
- 11. The effect of galantamine on brain atrophy rate in subjects with mild cognitive impairment is modified by apolipoprotein E genotype: post-hoc analysis of data from a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Acetylcholine Receptor Subtype Specificity: Varenicline and PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two well-characterized nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, Varenicline and PNU-282987, to illustrate the principles of evaluating subtype specificity. Understanding how these compounds interact with different nAChR subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes.[1][2][3][4] Their heterogeneity, arising from the assembly of different subunits (α2-α10 and β2-β4), results in a variety of receptor subtypes with distinct pharmacological properties.[5][6][7] Targeting specific nAChR subtypes is a key strategy in the development of treatments for conditions such as nicotine (B1678760) addiction, cognitive disorders, and inflammation.[1][2][3]
This guide will delve into the binding affinities and functional potencies of Varenicline, a partial agonist at α4β2 nAChRs used for smoking cessation, and PNU-282987, a selective agonist for the α7 nAChR subtype.[8][9][10][11]
Quantitative Comparison of Ligand-Receptor Interactions
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) of Varenicline and PNU-282987 at various nAChR subtypes. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater functional potency.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, μM) | Reference(s) |
| Varenicline | α4β2 | 0.06 - 0.4 | 0.086 (EC50, partial agonist) | [8][12][13] |
| α7 | 125 - 322 | - | [8][12] | |
| α3β4 | >8000 | - | [12] | |
| α1βγδ (muscle) | >8000 | - | [12] | |
| α6β2* | 0.12 | 0.007 (EC50, partial agonist) | [13] | |
| PNU-282987 | α7 | 26 | - | [10] |
| α1β1γδ | >60000 (IC50) | - | [10] | |
| α3β4 | >60000 (IC50) | - | [10] | |
| 5-HT3 | 930 | - | [10] |
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays designed to characterize the interaction of ligands with specific nAChR subtypes.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a compound for a specific receptor subtype. It involves competing the unlabeled test compound (e.g., Varenicline) against a radiolabeled ligand with known high affinity for the target receptor.
Protocol Outline:
-
Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared. For example, HEK293 cells can be transfected to express human α4β2 or α3β4 nAChRs.[12]
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand. Common radioligands include [³H]-epibatidine for α4β2 and α3β4 subtypes, and [¹²⁵I]-α-bungarotoxin for the α7 subtype.[12]
-
Competitive Binding: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to displace the radioligand.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This electrophysiological technique is employed to measure the functional activity of a ligand at a specific nAChR subtype, determining whether it acts as an agonist, antagonist, or partial agonist.
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits to express the desired receptor subtype on their surface.[12]
-
Electrophysiological Recording: After a few days to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Current Measurement: The ion current flowing through the nAChR channels in response to the compound is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that elicits a half-maximal response) for agonists or the IC50 (the concentration that inhibits the response to an agonist by 50%) for antagonists. The maximal efficacy of an agonist is also determined relative to a full agonist like acetylcholine.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in evaluating nAChR subtype specificity and the downstream effects of receptor activation, the following diagrams are provided.
Experimental workflow for determining nAChR subtype specificity.
Simplified nAChR signaling pathway upon agonist binding.
References
- 1. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Subunit profiling and functional characteristics of acetylcholine receptors in GT1-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AChE/nAChR-IN-1
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of potent chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AChE/nAChR-IN-1, a dual inhibitor of acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling
Before initiating any experiment that will generate this compound waste, it is crucial to establish a designated hazardous waste collection point. Due to its potent biological activity, this compound must be handled as hazardous waste.
Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols.[1] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes inhalation risk. |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Maintain separate waste containers for solid and liquid waste.
2. Waste Collection:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a designated, sealable plastic bag or a clearly labeled, sealable container.[1]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container.[1] The container must be kept securely closed when not in use.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Biologically Active")
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][2]
-
This area should be away from general lab traffic and have secondary containment, such as a spill tray, to mitigate leaks.[1][3][4]
5. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
Spill Management
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Place the absorbent material into the designated solid hazardous waste container.[1] Clean the spill area with an appropriate solvent followed by soap and water.[1] For larger spills, evacuate the area and contact your EHS department immediately.
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling Protocols for AChE/nAChR-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for AChE/nAChR-IN-1 is not publicly available. The following guidance is based on the safety protocols for structurally related acetylcholinesterase (AChE) inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitors. Researchers must conduct a thorough, institution-specific risk assessment before handling this compound and consult with their Environmental Health and Safety (EHS) department. This document serves as a foundational guide.
This compound is an inhibitor of both acetylcholinesterase and nicotinic acetylcholine receptors. Due to its dual mechanism of action, it should be treated as a potent and potentially hazardous compound. Inhibition of acetylcholinesterase can lead to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system with significant physiological effects.[1][2] The toxicological properties of this compound have not been fully characterized, and therefore, it must be handled with extreme caution as a compound of unknown toxicity.[1]
Hazard Identification and General Precautions
As a potent acetylcholinesterase inhibitor, potential hazards include high potency/toxicity and neurotoxic effects through inhalation, skin contact, or ingestion.[1] It is crucial to minimize all routes of exposure.
General Handling Precautions:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Store the compound in a tightly sealed container at the recommended temperature, typically -20°C for powdered compounds.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The required level of PPE may vary based on the specific laboratory task being performed.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be ANSI Z87.1 compliant and worn with side-shields to protect against splashes.[2][3] A face shield may be necessary for tasks with a higher risk of splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are mandatory. Double-gloving is recommended.[1] Inspect gloves for tears or punctures before use and change them immediately if contaminated.[3] |
| Body Protection | Impervious Clothing | A disposable, solid-front or back-closing lab coat or a chemical-resistant apron should be worn.[1][2][3] For high-risk procedures, a full-body suit may be necessary.[3] |
| Respiratory Protection | Respirator | A fit-tested N95 respirator is the minimum requirement when handling the compound as a powder.[2] A powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[2] |
| Footwear | Closed-toe Shoes | Non-perforated shoes that cover the entire foot are required to protect against spills.[2] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure during the handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
